H-D-Thr(tBu)-OMe.HCl
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Overview
Description
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is a derivative of the amino acid threonine. It is commonly used in peptide synthesis and other biochemical applications. The compound is characterized by the presence of a t-butyl group protecting the hydroxyl side chain and a methyl ester protecting the carboxyl group. The hydrochloride salt form enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride typically involves the protection of the hydroxyl and carboxyl groups of threonine. The process begins with the protection of the hydroxyl group using a t-butyl group, followed by the esterification of the carboxyl group with methanol. The final step involves the conversion of the free amine to its hydrochloride salt form.
Industrial Production Methods
Industrial production of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize product yield.
Chemical Reactions Analysis
Types of Reactions
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The t-butyl and methyl ester groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of threonine.
Reduction: Alcohol derivatives of threonine.
Substitution: Various threonine derivatives with different protecting groups.
Scientific Research Applications
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic synthesis applications.
Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: As a precursor in the synthesis of therapeutic peptides and other bioactive compounds.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of H-D-Threonine(t-butyl)-O-methyl ester hydrochloride involves its role as a protected amino acid derivative. The t-butyl and methyl ester groups protect the hydroxyl and carboxyl groups, respectively, during peptide synthesis. This protection prevents unwanted side reactions and ensures the correct sequence of amino acids in the peptide chain. The hydrochloride salt form enhances the solubility and stability of the compound, facilitating its use in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- H-D-Threonine(t-butyl)-OH
- H-D-Threonine-O-methyl ester
- H-D-Serine(t-butyl)-O-methyl ester
Uniqueness
H-D-Threonine(t-butyl)-O-methyl ester hydrochloride is unique due to its dual protection of both the hydroxyl and carboxyl groups, which makes it particularly useful in peptide synthesis. The hydrochloride salt form further enhances its solubility and stability, making it more versatile compared to other similar compounds.
Biological Activity
H-D-Thr(tBu)-OMe.HCl, also known as Methyl O-(tert-butyl)-L-threoninate hydrochloride, is a threonine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, synthesis, and relevant case studies.
- Molecular Formula : C9H20ClNO3
- Molecular Weight : 225.71 g/mol
- CAS Number : 71989-43-0
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 275.3 ± 30.0°C at 760 mmHg
- Log P (octanol-water partition coefficient) : Varies between 0.0 and 1.49, indicating moderate lipophilicity.
Antifungal Properties
Recent studies have highlighted the potential antifungal activity of this compound and its derivatives. Research indicates that amino acid ester conjugates, including those derived from threonine, exhibit significant antifungal properties against various pathogens.
- Case Study : A study on rhein–amino acid ester conjugates demonstrated that compounds similar to this compound showed varying degrees of antifungal activity against Rhizoctonia solani and Sclerotinia sclerotiorum. The most effective compound exhibited an EC50 value of 0.114 mM, suggesting that modifications of threonine derivatives can enhance antifungal efficacy .
Compound | Conjugated Amino Acid Ester | R. solani EC50 (mM) | S. sclerotiorum EC50 (mM) |
---|---|---|---|
This compound | - | 0.185 | 0.192 |
Rhein-D-Met-OMe | - | 0.159 | 0.114 |
Rhein-L-Tyr-OEt | - | 0.167 | 0.155 |
Pharmacological Potential
This compound has been investigated for its role in drug repositioning and as a potential therapeutic agent due to its structural characteristics that may influence biological interactions.
- Mechanism of Action : The compound's ability to interact with biological membranes and proteins is under investigation, with preliminary findings suggesting it may act as a substrate for various transporters, enhancing its bioavailability and therapeutic potential .
Synthesis and Derivatives
The synthesis of this compound typically involves the protection of the hydroxyl group in threonine to enhance stability and reactivity during chemical transformations. Various synthetic pathways have been explored to optimize yield and purity.
Synthetic Pathway Example
- Protection of Hydroxyl Group : The hydroxyl group on threonine is protected using tert-butyl groups.
- Esterification : The protected threonine undergoes esterification with methanol to form the methyl ester.
- Hydrochloride Formation : The final step involves the formation of the hydrochloride salt to enhance solubility.
Properties
IUPAC Name |
methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10)8(11)12-5;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHKEUUZUMQSAD-UOERWJHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)N)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)OC)N)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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